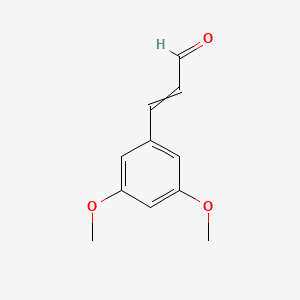
3-(3,5-dimethoxyphenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxyphenyl)prop-2-enal, also known as sinapaldehyde, is an organic compound with the formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,5-Dimethoxyphenyl)prop-2-enal can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with a ketone in the presence of a base such as sodium hydroxide. The reaction typically occurs under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound involves the same Claisen-Schmidt condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant metabolism and lignin biosynthesis.
Medicine: Research is ongoing to explore its potential as an antifungal and antimicrobial agent.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-(3,5-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. It exerts its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The compound modulates the expression of genes involved in glutathione metabolism, which plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A related compound with a similar structure but without the methoxy groups.
Coniferyl aldehyde: Another related compound that is an intermediate in lignin biosynthesis.
Sinapic acid: A derivative of sinapaldehyde with an additional carboxylic acid group
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the biosynthesis of sinapyl alcohol and lignin sets it apart from other similar compounds .
Properties
CAS No. |
125187-46-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-8H,1-2H3 |
InChI Key |
CINMFLQINIXMBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


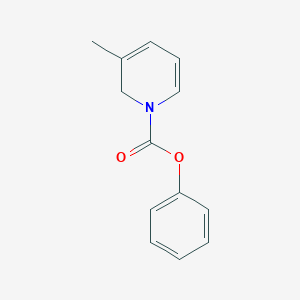
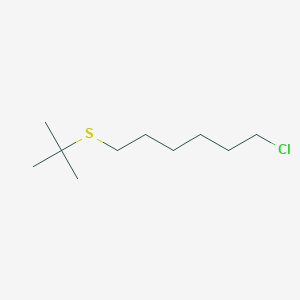
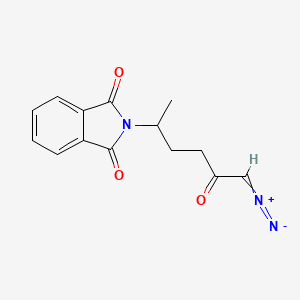
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
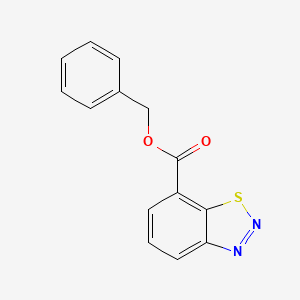
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
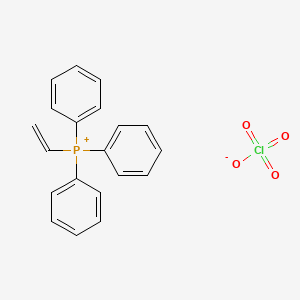
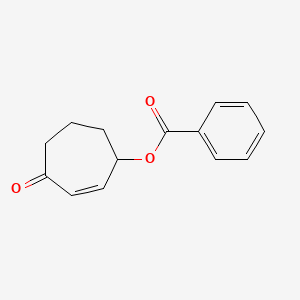
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
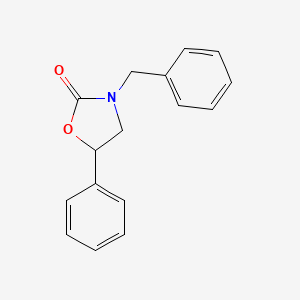

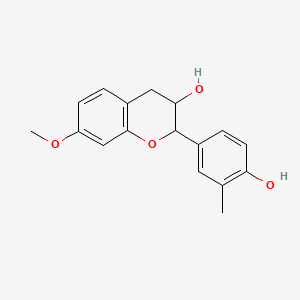
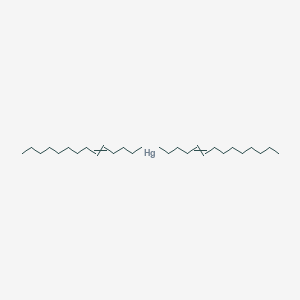
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
